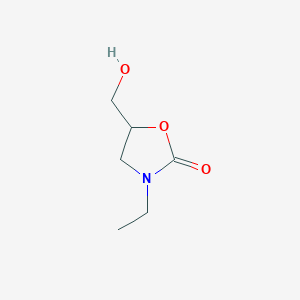
N-Ethyl 5-hydroxymethyl-2-oxazolidinone
Cat. No. B8400333
M. Wt: 145.16 g/mol
InChI Key: MZIFJSKXAIBSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07390825B1
Procedure details


To a solution containing the oxazolidinone (5.0 g, 13.9 mmol) in dry THF (50 mL) was added potassium-t-butoxide (2.03 g, 18.1 mmol, 1.3 equiv) at RT and stirred under N2 atm for 0.5 h. To this solution was added ethyl iodide (3.25 g, 20.8 mmol, 1.5 equiv) and stirred for 2 h after which TLC (1:1 hex-EtOAc) showed completion of reaction. The reaction was quenched by adding satd. NH4Cl solution. THF was removed on rotovap and residue diluted with CH2Cl2 (100 mL). Organic layer washed with brine and dried (MgSO4). Removal of solvent gave a light yellow oil. This crude product was taken in CH2Cl2 (50 mL). Added trifluoroacetic acid (4.75 g, 41.7 mmol, 3.0 equiv)-water (1.0 g, 55.5 mmol, 4 equiv) dropwise and stirred for 2 h. The solvent was removed on rotovap and residue purified by flash column chromatography (silica gel, EtOAc) to get the product as a colorless oil (1.3 g, 66% in two steps).




[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four





Name
Yield
66%
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][NH:3][C:2]1=[O:6].C[C:8]([CH3:11])([O-])C.[K+].C(I)C.FC(F)(F)[C:18](O)=[O:19].O>C1COCC1.C(Cl)Cl.CCOC(C)=O>[CH2:8]([N:3]1[CH2:4][CH:5]([CH2:18][OH:19])[O:1][C:2]1=[O:6])[CH3:11] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(NCC1)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
2.03 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
3.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)I
|
Step Four
[Compound]
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
4.75 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred under N2 atm for 0.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
completion of reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding satd
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
THF was removed on rotovap and residue
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with CH2Cl2 (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
Organic layer washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a light yellow oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed on rotovap and residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by flash column chromatography (silica gel, EtOAc)
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N1C(OC(C1)CO)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.3 g | |
| YIELD: PERCENTYIELD | 66% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
